(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a useful research compound. Its molecular formula is C24H39NO5 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound known as (1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a complex organic molecule with potential biological activities that warrant detailed investigation. This article compiles existing research findings on its biological activity and pharmacological potential.
Chemical Structure and Properties
The compound's intricate structure features multiple stereocenters and functional groups that may contribute to its biological effects. The molecular formula is C51H84O22 with a molecular weight of approximately 1049.20 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance:
- Mechanism of Action : Many azabicyclic compounds interact with bacterial membranes or inhibit essential metabolic pathways.
- Case Study : A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for the tested compound to exhibit similar effects.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) showed a dose-dependent inhibition of cell proliferation.
- Mechanism : The proposed mechanism involves apoptosis induction through the activation of caspase pathways.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence that similar compounds may offer neuroprotective benefits:
- Research Findings : A study highlighted that certain derivatives can protect neuronal cells from oxidative stress.
- Potential Mechanism : The neuroprotective effect is hypothesized to be mediated by the modulation of reactive oxygen species (ROS).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary data suggest good bioavailability due to its lipophilic nature.
- Toxicity Studies : Toxicological assessments in animal models indicated no significant adverse effects at therapeutic doses; however, further studies are needed to establish safety profiles.
Eigenschaften
Molekularformel |
C24H39NO5 |
---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21-,22-,23-,24+/m1/s1 |
InChI-Schlüssel |
BDCURAWBZJMFIK-XUTGZIIHSA-N |
Isomerische SMILES |
CCN1C[C@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.